Oral AH 7725 Demonstrates Significant Prophylactic Effect in Human Bronchial Provocation Test
In a clinical study involving six patients with allergic asthma, a single oral dose of AH 7725 was evaluated against a baseline antigen challenge. The drug was found to inhibit (either partially or completely) the immediate-type asthmatic response in every patient. The overall result was statistically significant at the p < 0.005 level (reported as 0.5% level) [1]. This contrasts sharply with the comparator, disodium cromoglycate (DSCG), which is clinically inactive when administered by the oral route and is restricted to inhalation delivery [2].
| Evidence Dimension | Oral Prophylactic Efficacy in Allergic Asthma |
|---|---|
| Target Compound Data | Significant inhibition (partial or complete) of immediate-type asthmatic response in 6/6 patients; p < 0.005 |
| Comparator Or Baseline | Disodium cromoglycate (DSCG) is ineffective when administered orally [2]. |
| Quantified Difference | Oral AH 7725 is active in a human bronchial provocation test (p<0.005), whereas oral DSCG is inactive. |
| Conditions | Human bronchial challenge test with specific antigen in 6 allergic asthmatic patients [1]. |
Why This Matters
For researchers developing oral prophylactic therapies for allergic asthma, AH 7725 represents a rare, historically validated tool compound with proven oral efficacy in a human challenge model, which cannot be replicated by DSCG or other inhaled-only mast cell stabilizers.
- [1] Assem ES, Evans JA, McAllen M. Inhibition of experimental asthma in man by a new drug (AH 7725) active when given by mouth. Br Med J. 1974 Apr 13;2(5910):93-5. View Source
- [2] Augstein J, Cairns H, Hunter D, Lee TB, Suschitzky J, Altounyan RE, et al. New orally effective chromone derivatives for the treatment of asthma. Agents Actions. 1977;7(4):443-5. View Source
